molecular formula C10H6ClN5 B14361091 4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride CAS No. 91099-37-5

4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride

Cat. No.: B14361091
CAS No.: 91099-37-5
M. Wt: 231.64 g/mol
InChI Key: DLAIIXBEBILUDT-UHFFFAOYSA-M
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Description

4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride is a diazonium salt derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride typically involves the diazotization of 4-cyano-5-phenyl-1H-pyrazole. This process can be carried out by treating the corresponding amine with nitrous acid in the presence of hydrochloric acid. The reaction conditions generally require low temperatures to stabilize the diazonium salt formed.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial to prevent decomposition of the diazonium salt.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride undergoes various types of reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.

    Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.

    Reduction Reactions: Sodium sulfite or stannous chloride are often used as reducing agents.

Major Products Formed

    Substitution Reactions: Products include 4-cyano-5-phenyl-1H-pyrazole derivatives with various substituents.

    Coupling Reactions:

    Reduction Reactions: Hydrazine derivatives that can be further utilized in organic synthesis.

Scientific Research Applications

4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride involves the formation of reactive intermediates, such as aryl radicals or cations, which can undergo further chemical transformations. The diazonium group is highly reactive and can participate in various electrophilic substitution reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-1H-pyrazole: Lacks the diazonium group but shares the cyano and pyrazole moieties.

    5-Phenyl-1H-pyrazole: Similar structure but without the cyano and diazonium groups.

    4-Cyano-5-phenyl-1H-pyrazole: Similar but without the diazonium group.

Uniqueness

4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride is unique due to the presence of both the cyano and diazonium groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

91099-37-5

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

4-cyano-5-phenyl-1H-pyrazole-3-diazonium;chloride

InChI

InChI=1S/C10H6N5.ClH/c11-6-8-9(14-15-10(8)13-12)7-4-2-1-3-5-7;/h1-5H,(H,14,15);1H/q+1;/p-1

InChI Key

DLAIIXBEBILUDT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)[N+]#N)C#N.[Cl-]

Origin of Product

United States

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